KPC-2, or Klebsiella pneumoniae carbapenemase type 2, is an enzyme produced by certain strains of bacteria, particularly Klebsiella pneumoniae. This enzyme is a type of beta-lactamase that provides resistance to carbapenem antibiotics, which are often considered last-resort treatments for bacterial infections. The emergence of KPC-2 has significant implications for public health, as it contributes to the increasing difficulty in treating infections caused by multidrug-resistant organisms.
KPC-2 was first identified in the early 2000s in the United States and has since been reported globally. It is primarily associated with Klebsiella pneumoniae but has also been found in other Enterobacteriaceae. The spread of KPC-2-producing strains often occurs in healthcare settings, particularly among patients with weakened immune systems or those undergoing invasive procedures.
KPC-2 belongs to the class A beta-lactamases, which are characterized by their ability to hydrolyze a wide range of beta-lactam antibiotics. This classification indicates its mechanism of action, where it breaks down the antibiotic structure, rendering it ineffective.
The synthesis of KPC-2 can occur through horizontal gene transfer, primarily via plasmids that carry the bla KPC–2 gene. These plasmids are often associated with various incompatibility groups, including IncFII and IncR. The genetic environment surrounding the bla KPC–2 gene typically includes insertion sequences that facilitate its mobility among different bacterial strains.
Technical details regarding the synthesis often involve:
The molecular structure of KPC-2 consists of a single polypeptide chain folded into a specific three-dimensional configuration that is crucial for its enzymatic activity. The active site contains residues that interact with beta-lactam antibiotics.
Crystallographic studies have provided insights into the structural features of KPC-2. Key structural elements include:
KPC-2 catalyzes the hydrolysis of beta-lactam antibiotics, including penicillins and cephalosporins. The primary reaction involves the cleavage of the beta-lactam ring, which is critical for antibiotic activity.
The kinetic parameters of KPC-2 have been studied extensively. Notably:
The mechanism by which KPC-2 confers resistance involves several steps:
Studies indicate that mutations within the bla KPC–2 gene can enhance catalytic activity while potentially compromising enzyme stability. This trade-off allows KPC-2 to adapt and maintain functionality despite structural changes.
KPC-2 is typically expressed as a protein in bacterial cells. Its stability is influenced by environmental factors such as temperature and pH.
Key chemical properties include:
Relevant data suggest that KPC-2 maintains functionality at temperatures significantly higher than many other enzymes in its class.
The study of KPC-2 has several scientific applications:
Research continues to focus on combating the challenges posed by KPC-2 through innovative therapeutic strategies and public health initiatives aimed at controlling its spread in healthcare settings.
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: